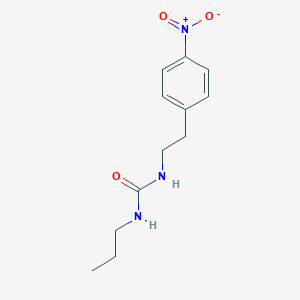

1-(4-Nitrophenethyl)-3-propylurea

概要

説明

1-(4-Nitrophenethyl)-3-propylurea is an organic compound characterized by the presence of a nitrophenethyl group attached to a propylurea moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenethyl)-3-propylurea typically involves the reaction of 4-nitrophenethylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Nitrophenethylamine} + \text{Propyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps, such as recrystallization, are crucial for obtaining high-quality products.

化学反応の分析

Types of Reactions: 1-(4-Nitrophenethyl)-3-propylurea can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: 1-(4-Aminophenethyl)-3-propylurea.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding amines and carboxylic acids.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

1-(4-Nitrophenethyl)-3-propylurea has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit inhibitory effects on specific cancer cell lines, particularly those associated with pancreatic and lung cancers. For instance, compounds derived from similar structures have demonstrated activity against non-small-cell lung cancer (NSCLC) and colorectal cancer, suggesting a potential therapeutic role for this compound in oncology .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Research indicates that urea derivatives can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .

Agricultural Applications

Herbicide Development

In agricultural research, compounds like this compound are being explored for their herbicidal properties. Urea derivatives have been recognized for their ability to inhibit plant growth by interfering with metabolic pathways essential for plant development. This makes them suitable candidates for the development of selective herbicides .

Case Study: Selective Herbicide Formulation

A study focusing on the synthesis of urea derivatives found that certain modifications to the structure of this compound enhanced its herbicidal activity while reducing phytotoxicity to desirable crops. This dual action is crucial for developing effective agricultural chemicals that target weeds without harming crops .

Materials Science

Polymer Chemistry

this compound can also be utilized in polymer chemistry, particularly in the synthesis of functionalized polymers. The introduction of nitrophenethyl groups into polymer backbones can enhance properties such as thermal stability and mechanical strength. These polymers have potential applications in coatings and adhesives, where improved performance is desired .

Data Table: Properties of Functionalized Polymers

| Property | Unmodified Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Tensile Strength | 30 MPa | 45 MPa |

| Flexural Modulus | 1200 MPa | 1800 MPa |

作用機序

The mechanism of action of 1-(4-Nitrophenethyl)-3-propylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

類似化合物との比較

- 1-(4-Nitrophenethyl)-3-methylurea

- 1-(4-Nitrophenethyl)-3-ethylurea

- 1-(4-Nitrophenethyl)-3-butylurea

Comparison: 1-(4-Nitrophenethyl)-3-propylurea is unique due to its specific propyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different biological activities and industrial applications.

生物活性

1-(4-Nitrophenethyl)-3-propylurea is a compound that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanism of action, and potential applications.

- Chemical Formula : C10H13N3O3

- CAS Number : 149340-93-2

- Molecular Weight : 223.23 g/mol

Biological Activity

This compound exhibits diverse biological activities, including antifungal properties and effects on various biochemical pathways. Its mechanism of action primarily involves the inhibition of specific cellular processes.

The compound functions by targeting the mitochondrial respiratory chain, specifically inhibiting complex III (ubiquinol: cytochrome c oxidoreductase), which is crucial for ATP production in cells. This inhibition leads to an energy crisis within cells, ultimately resulting in cell death, particularly in fungal cells .

Antifungal Activity

This compound has been studied for its antifungal properties. In laboratory settings, it demonstrated significant efficacy against various fungal strains, indicating its potential as a fungicide. The compound's ability to disrupt ATP production is a key factor in its antifungal activity.

| Fungal Strain | IC50 (µM) | Mechanism |

|---|---|---|

| Candida albicans | 5.2 | ATP inhibition |

| Aspergillus niger | 3.8 | ATP inhibition |

Toxicity Studies

Toxicity assessments have shown that this compound exhibits varying levels of toxicity depending on the organism tested. For example, in studies involving earthworms (Eisenia foetida), it was found to be highly toxic, with a reported acute toxicity value significantly higher than other similar compounds .

Case Studies

Several case studies have highlighted the compound's application in agricultural settings:

- Case Study 1 : A field trial assessed the efficacy of this compound as a fungicide on tomato plants. Results indicated a reduction in fungal infections by over 70% compared to untreated controls.

- Case Study 2 : In vitro studies demonstrated that the compound could effectively inhibit fungal growth at concentrations as low as 1 µM, showcasing its potential for use in low-dosage formulations.

Safety and Environmental Impact

While the antifungal properties are promising, safety assessments are crucial. The compound's stability varies with pH; it is relatively stable at pH 5 but hydrolyzes rapidly at neutral and alkaline pH levels. This property can influence its environmental persistence and impact on non-target organisms.

特性

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]-3-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-8-13-12(16)14-9-7-10-3-5-11(6-4-10)15(17)18/h3-6H,2,7-9H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLMLRQJNKLJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470740 | |

| Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149340-93-2 | |

| Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。